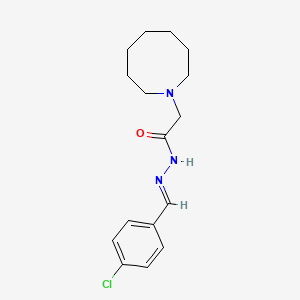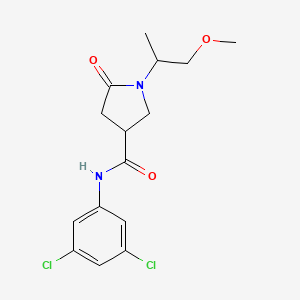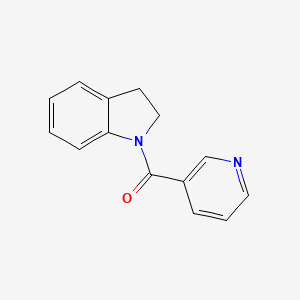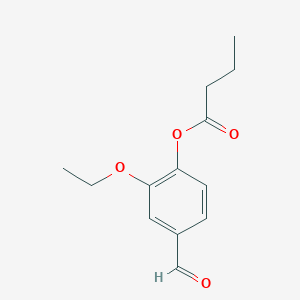
2-(1-azocanyl)-N'-(4-chlorobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzohydrazone derivatives, including compounds similar to 2-(1-azocanyl)-N'-(4-chlorobenzylidene)acetohydrazide, involves the preparation and characterization through elemental analysis, NMR spectroscopy, and single crystal X-ray diffraction. Such compounds are synthesized via condensation reactions and are characterized for their structural configurations, which are typically found to be in trans configurations with respect to the C=N double bonds (Zhou & Ma, 2012).
Molecular Structure Analysis
The molecular structure of benzohydrazone derivatives is determined using single crystal X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of specific structural features such as trans configurations of C=N bonds. These structures are further stabilized by intramolecular interactions like N–H···O hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).
Chemical Reactions and Properties
The chemical reactivity of benzohydrazone derivatives includes their ability to undergo various chemical transformations, contributing to their diverse chemical properties. The presence of functional groups like the azomethine (N=CH) group can participate in numerous chemical reactions, forming the basis for synthesizing a wide range of chemical entities.
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure. Factors like the presence of chloro and azocanyl groups influence the compound's physical characteristics, including melting points, solubility, and crystalline structure.
Chemical Properties Analysis
The chemical properties of benzohydrazone derivatives, including 2-(1-azocanyl)-N'-(4-chlorobenzylidene)acetohydrazide, are influenced by their structural elements. The electron-donating and withdrawing effects of substituents like the chlorobenzylidene group affect the compound's reactivity and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have focused on the synthesis and structural elucidation of related compounds, demonstrating their potential in creating novel materials and understanding their molecular configurations. For instance, research on the synthesis and crystal structure of related compounds provides foundational knowledge for their application in various scientific fields (Karrouchi et al., 2021). These studies often involve detailed analysis using spectroscopic techniques and computational methods to predict molecular behavior and interactions.
Biological Activity
Numerous studies have been conducted on the biological activities of these compounds, including their potential antimicrobial and anticancer properties. For example, some compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines, showing moderate activity and highlighting their potential in cancer research (Salahuddin et al., 2014). Other research focuses on their antimicrobial properties, providing insights into their potential as novel antimicrobial agents (Fuloria et al., 2009).
Material Science and Drug Discovery
The application of these compounds extends to material science and drug discovery, particularly in the development of novel drug delivery systems and the exploration of their interactions with biological targets. For instance, studies on the nonlinear optical properties of related hydrazones reveal their potential in optical device applications, such as optical limiters and switches, demonstrating the versatility of these compounds beyond traditional pharmaceutical applications (Naseema et al., 2010).
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-8-6-14(7-9-15)12-18-19-16(21)13-20-10-4-2-1-3-5-11-20/h6-9,12H,1-5,10-11,13H2,(H,19,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQJTTYUXQFDY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)
![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)

![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)


![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)


![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)